molecular formula C7H18Cl2N2O B8579444 1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride

1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride

Cat. No.: B8579444
M. Wt: 217.13 g/mol
InChI Key: PCZATZDDCHSCJK-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C7H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride typically involves the reaction of 1-(2-methoxyethyl)pyrrolidin-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

    Starting Material: 1-(2-Methoxyethyl)pyrrolidin-3-amine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is typically performed at room temperature with the addition of HCl to the amine solution, followed by crystallization to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)pyrrolidin-3-one
  • 1-(2-Methoxyethyl)-3-pyrrolidinamine
  • N-Hexyl-1-(3-methoxybenzyl)pyrrolidin-3-amine

Uniqueness

1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H16N2O.2ClH/c1-10-5-4-9-3-2-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H

InChI Key

PCZATZDDCHSCJK-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(C1)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(t-Butoxycarbonylamino)pyrrolidine (1 g, 1 eq) is dissolved in DMF (15 mL) and NaH 60% in oil (258 mg, 1.2 eq) is added followed by 2-bromoethyl methyl ether (656 μL, 1.3 eq). Water (150 mL) and EtOAc (150 mL) are added and the two layers are separated. The aqueous layer is extracted with EtOAc (2×150 mL). The combined organic layers are washed with brine, dried over MgSO4 filtered and concentrated under reduced pressure. The residue is purified by flash chromatography (100% EtOAc). The isolated compound (300 mg, 23%) is dissolved in dioxane (2 mL) and HCl 4 M solution in dioxane (5 mL, 20 eq) is added. The solution is stirred for 1 h and the reaction mixture is then concentrated and co-evaporated with toluene to afford 1-(2-methoxy-ethyl)-pyrrolidin-3-ylamine 2HCl (266 mg, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
258 mg
Type
reactant
Reaction Step Two
Quantity
656 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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